3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol
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Overview
Description
3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring substituted with a 4-fluoro-2-methoxyphenyl group and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxyphenol and 2-hydroxybenzaldehyde.
Formation of Benzofuran Ring: The key step involves the formation of the benzofuran ring through a cyclization reaction. This can be achieved by reacting 4-fluoro-2-methoxyphenol with 2-hydroxybenzaldehyde in the presence of a suitable catalyst, such as a Lewis acid.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 5-position of the benzofuran ring. This can be accomplished through a hydroxylation reaction using reagents such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, scale-up processes may be developed to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-one.
Reduction: Formation of 3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-amine.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on the cell surface or within cells to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxyphenylboronic acid
- 4-Fluoro-2-methoxyphenylmethanamine
- 4-Fluoro-2-methoxyphenol
Uniqueness
3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol is unique due to the presence of both a benzofuran ring and a 4-fluoro-2-methoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-fluoro-2-methoxyphenyl)-1-benzofuran-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-18-15-6-9(16)2-4-11(15)13-8-19-14-5-3-10(17)7-12(13)14/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLFKDXASNVGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=COC3=C2C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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